Diethyl 3-methylcyclobutane-1,1-dicarboxylate

Description

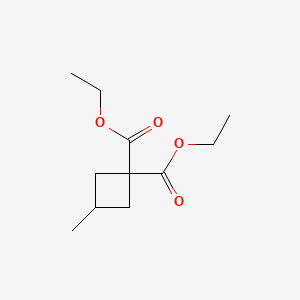

Diethyl 3-methylcyclobutane-1,1-dicarboxylate is a cyclobutane-based diester featuring two ethoxycarbonyl groups at the 1,1 positions and a methyl substituent at the 3-position of the four-membered ring. Cyclobutane derivatives are valued for their ring strain, which enhances reactivity in processes such as [2+2] cycloadditions and olefin metathesis .

Properties

IUPAC Name |

diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSYQNLJGWLNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300976 | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-62-2 | |

| Record name | NSC140252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized through the esterification of 3-methylcyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: 3-methylcyclobutane-1,1-dimethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Diethyl 3-methylcyclobutane-1,1-dicarboxylate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

- Esterification Reactions : Utilizing dicarboxylic acids and alcohols.

- Cyclization Reactions : Involving the formation of cyclobutane rings through intramolecular reactions.

These methods are crucial for laboratory settings where the compound is synthesized for further research and applications.

Pharmaceutical Development

The potential use of this compound in drug formulation is noteworthy. Compounds with similar structures often exhibit biological activities that can be harnessed in pharmaceuticals. Although specific biological activity data for this compound is limited, its structural analogs have shown promise in various therapeutic areas.

Potential Therapeutic Applications

- Metabolic Intermediates : Dicarboxylates can act as intermediates in metabolic pathways, potentially influencing drug metabolism.

- Pharmaceutical Formulations : Its unique properties may allow it to improve the solubility and bioavailability of certain drugs.

Further research is required to elucidate specific biological activities associated with this compound and to explore its full potential in drug development .

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound may find uses in material science. Its ability to form polymers or copolymers could lead to the development of novel materials with unique properties.

Potential Material Applications

- Polymer Synthesis : As a building block for creating new polymeric materials.

- Coatings and Adhesives : Utilizing its chemical properties to enhance the performance of coatings or adhesives.

Case Studies

While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been studied extensively. For example:

These case studies highlight the importance of similar compounds in understanding the potential applications of this compound.

Mechanism of Action

The mechanism by which diethyl 3-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

- Diethyl 3-Ethylcyclobutane-1,1-Dicarboxylate (CAS 66016-02-2): Molecular Formula: C₁₂H₂₀O₄; Molecular Weight: 228.28 g/mol . Its higher molecular weight (228.28 vs. ~214.23 g/mol for the methyl variant) may also influence solubility and crystallization behavior.

Diethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate (CAS 99974-66-0):

Ring Size and Unsaturation

Diethyl Cyclopent-3-ene-1,1-Dicarboxylate :

- Molecular Formula : C₁₁H₁₄O₄; Molecular Weight : ~210.22 g/mol .

- The five-membered cyclopentene ring reduces ring strain compared to cyclobutane, but the double bond increases reactivity toward electrophilic additions. NMR data (¹H: δ 5.65 ppm; ¹³C: δ 125.4 ppm) confirm the presence of the unsaturated bond .

Diethyl 2-Vinylidenecyclopropane-1,1-Dicarboxylate :

Ester Group Modifications

- Diisopropyl 3-Hydroxy-3-Methylcyclobutane-1,1-Dicarboxylate (CAS 2001608-38-2):

Biological Activity

Diethyl 3-methylcyclobutane-1,1-dicarboxylate (C11H18O4), an organic compound with potential applications in various fields, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. Its molecular structure includes two ethyl ester groups attached to a cyclobutane ring, which contributes to its unique reactivity and biological interactions.

- Molecular Formula : C11H18O4

- Molecular Weight : 214.26 g/mol

- CAS Number : 20939-62-2

- Melting Point : 52.66 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo hydrolysis to produce the corresponding acid and ethanol, which may influence its biological effects. The ester groups are susceptible to nucleophilic attack, leading to various derivatives that can exhibit different biological activities.

Key Reactions:

- Hydrolysis : Converts the diester into the corresponding dicarboxylic acid.

- Reduction : Ester groups can be reduced to primary alcohols.

- Substitution Reactions : Can form different derivatives depending on the nucleophile used.

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its effects on cellular processes:

Antitumor Activity

Studies have suggested that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of cyclobutane have been investigated for their ability to inhibit tumor growth in various cancer models. The structural features of this compound may enhance its efficacy as an antitumor agent.

Neuroprotective Effects

There is emerging evidence that cyclobutane derivatives can modulate neurotransmitter systems. This compound may influence pathways related to neuroprotection, potentially acting as a selective antagonist for certain neurotransmitter receptors.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of cyclobutane derivatives:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare diethyl 3-methylcyclobutane-1,1-dicarboxylate, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via cyclization or alkylation of diethyl malonate derivatives. For example, diethyl cyclopropane-1,1-dicarboxylate analogs are synthesized by reacting ethylene dibromide with diethyl malonate under dehydrobromination conditions . Adjusting stoichiometry, temperature (e.g., reflux in THF or DCM), and catalysts (e.g., Na₂CO₃) optimizes cyclobutane ring formation. Solvent choice (polar aprotic vs. nonpolar) and reaction time are critical to minimize side products like open-chain esters .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor cyclization |

| Catalyst (Na₂CO₃) | 1.5–2.0 equiv | Excess base may hydrolyze esters |

| Reaction Time | 12–24 hrs | Shorter times lead to incomplete cyclization |

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic signals: ethyl ester protons (δ 1.2–1.4 ppm, triplets; δ 4.0–4.3 ppm, quartets), cyclobutane methyl group (δ 1.5–1.7 ppm, singlet), and ring protons (δ 2.3–3.0 ppm, multiplet) .

- ¹³C NMR : Cyclobutane carbons appear at δ 30–40 ppm; ester carbonyls at δ 165–175 ppm .

- HRMS : Calculate exact mass (e.g., C₁₁H₁₈O₄: 214.1205 g/mol) to confirm molecular ion [M+H]⁺ .

Q. What are common impurities in the synthesis of this compound, and how can chromatographic purification be optimized?

- Methodology : Major impurities include unreacted diethyl malonate or incomplete cyclization byproducts. Use silica gel chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 4:1). Monitor fractions via TLC (Rf ~0.3–0.4 in 4:1 hexane:EtOAc). For persistent impurities, recrystallization in ethanol/water (70:30) enhances purity .

Advanced Research Questions

Q. How does the steric and electronic profile of the 3-methyl group influence reactivity in ring-opening or cycloaddition reactions?

- Methodology : The methyl group increases steric hindrance, slowing nucleophilic attacks at the cyclobutane ring. In Diels-Alder reactions, the electron-donating methyl group raises the HOMO energy of the dienophile, accelerating [4+2] cycloadditions. Compare kinetics with non-methyl analogs (e.g., diethyl cyclobutane-1,1-dicarboxylate) using UV-Vis or calorimetry .

- Data Contradiction : Some studies report reduced reactivity due to steric effects , while others note enhanced regioselectivity in photochemical reactions .

Q. What mechanistic insights explain the catalytic asymmetric functionalization of this compound using transition-metal complexes?

- Methodology : Ru or Pd catalysts (e.g., Grubbs-type) enable enantioselective transformations. For example, Ru-4g catalyzes olefin metathesis to form bicyclic structures, with ee >90% achieved via chiral ligand coordination . Study reaction intermediates using DFT calculations or in-situ IR to map activation barriers .

- Key Findings :

| Catalyst | Reaction Type | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-4g | Olefin metathesis | 92 | 78 |

| Pd(PPh₃)₄ | Cross-coupling | 85 | 65 |

Q. How can discrepancies in reported reaction yields (e.g., 65% vs. 90%) for similar conditions be systematically investigated?

- Methodology :

Reproduce Reactions : Control variables (catalyst loading, solvent purity, inert atmosphere).

Analyze Byproducts : Use GC-MS or LC-HRMS to identify side products (e.g., hydrolyzed esters or dimerization species) .

Kinetic Profiling : Track reaction progress via aliquots analyzed by NMR to detect intermediate trapping .

- Case Study : A 20% yield difference in cyclopropanation was traced to trace moisture in DCM, hydrolyzing the malonate precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.